molecular formula C11H9N3OS2 B2506524 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207001-93-1

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2506524
CAS No.: 1207001-93-1
M. Wt: 263.33
InChI Key: UKKLZQZOHOEIAC-UHFFFAOYSA-N
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Description

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound featuring a urea core substituted with two distinct thiophene rings. Its molecular formula is expected to be C 11 H 8 N 4 OS 2 , incorporating a cyano group on one thiophene moiety. Urea derivatives are extensively studied in medicinal chemistry for their ability to act as enzyme inhibitors, often by mimicking native substrates and participating in key hydrogen-bonding interactions . Research Applications and Value This compound is of significant interest in early-stage drug discovery, particularly in oncology. Its structure is related to a class of aminomethylenethiophene (AMT) derivatives, which have been identified as potent inhibitors of Lysyl Oxidase (LOX), a key enzyme promoting tumor growth and metastasis . The presence of the electron-withdrawing cyano group is a critical feature, as similar electron-withdrawing linkers in AMT scaffolds have been shown to dramatically enhance inhibitory potency, potentially by influencing the mechanism of action . Researchers can utilize this chemical as a versatile building block to explore structure-activity relationships (SAR) or as a lead compound for developing novel anti-metastatic agents . For Research Use Only This product is intended for research purposes in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

IUPAC Name

1-(3-cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS2/c12-6-8-3-5-17-10(8)14-11(15)13-7-9-2-1-4-16-9/h1-5H,7H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKLZQZOHOEIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 3-cyanothiophene-2-amine with thiophen-2-ylmethyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 3-Aminothiophene-2-yl derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Agrochemical Applications

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea is primarily studied for its potential as a pesticide. Its structural characteristics suggest efficacy against various plant pathogens and pests. Research indicates that compounds with thiophene moieties exhibit antifungal and insecticidal properties, making them suitable candidates for agrochemical formulations.

Case Study: Efficacy Against Fungal Pathogens
A study investigated the antifungal activity of similar thiophene derivatives against Fusarium species, which are known to affect crops. The results indicated that these compounds significantly inhibited fungal growth, suggesting that this compound could be effective in controlling crop diseases .

Pharmaceutical Applications

The compound's unique structure positions it as a potential candidate for drug development. Thiophene derivatives have been explored for their anticancer and antimicrobial properties.

Case Study: Anticancer Activity
Research has shown that certain thiophene-based compounds can induce apoptosis in cancer cells. A comparative study highlighted the cytotoxic effects of thiophene derivatives on various cancer cell lines, indicating that the inclusion of a cyano group may enhance biological activity . This suggests that this compound could be further investigated for its potential as an anticancer agent.

Materials Science

In materials science, compounds containing thiophene rings are used in the development of organic semiconductors and photovoltaic devices due to their favorable electronic properties.

Case Study: Organic Photovoltaics
A study focused on the synthesis of thiophene-containing polymers for use in organic solar cells demonstrated improved charge transport properties. The incorporation of this compound into polymer matrices could enhance the efficiency of energy conversion processes .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
AgrochemicalsPotential pesticide with antifungal/insecticidal properties
PharmaceuticalsPotential anticancer agent with cytotoxic effects
Materials ScienceUse in organic semiconductors and photovoltaic devices

Mechanism of Action

The mechanism by which 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transport. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Similar structure but lacks the cyano group.

    3-Cyanothiophene-2-carboxamide: Similar structure but lacks the thiophen-2-ylmethyl group.

    Thiophene-2-ylurea: Similar structure but lacks the cyano group and thiophen-2-ylmethyl group.

Uniqueness

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both a cyano group and a thiophen-2-ylmethyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and applications in various fields.

Biological Activity

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea is an organic compound characterized by the presence of a urea moiety linked to two thiophene rings, one of which is substituted with a cyano group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

The molecular formula of this compound is C11H10N2S2C_{11}H_{10}N_2S_2, with a molecular weight of 262.33 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can influence its biological activity.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. These interactions can occur through mechanisms such as hydrogen bonding and π-π stacking with enzymes or receptors, which are crucial for its pharmacological effects.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have explored the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neuroinflammation. Inhibitors targeting GSK-3β have shown promise in reducing inflammation in neurodegenerative conditions .

Anticancer Potential

Thiophene derivatives are known for their anticancer activities. Preliminary studies suggest that the structural features of this compound may contribute to its potential as an anticancer agent by inducing apoptosis in cancer cells. The exact pathways and mechanisms remain to be elucidated through detailed research.

Case Studies and Research Findings

StudyFindings
Study on GSK-3β InhibitionDemonstrated that thiophene-based compounds can effectively inhibit GSK-3β, leading to reduced neuroinflammation .
Antimicrobial ScreeningPreliminary tests showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria; however, specific results for this compound are yet to be published.
Anticancer ActivityInvestigated the cytotoxic effects on cancer cell lines; further studies are needed to confirm these findings and elucidate mechanisms of action.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3-cyanothiophene-2-amine with thiophen-2-ylmethyl isocyanate under controlled conditions. This synthesis method is essential for producing the compound with high purity for subsequent biological testing.

In addition to its potential pharmaceutical applications, this compound can serve as a building block for developing organic electronic materials, such as organic semiconductors and photovoltaic cells.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the thiophene rings. Key steps include:

  • Cyanothiophene Preparation : Nitrile group introduction via halogenation followed by nucleophilic substitution (e.g., using CuCN) .
  • Urea Linkage Formation : Reacting an isocyanate intermediate with a thiophen-2-ylmethylamine derivative under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .
  • Purity Control : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and final product .

Q. How can structural ambiguities in this compound be resolved experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to confirm regiochemistry of cyanothiophene and urea connectivity. NOESY can clarify spatial proximity of substituents .
  • X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (solvent: ethanol/water mix) and compare with density functional theory (DFT)-optimized structures .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and rule out dimerization or impurities .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence polarization assays. The cyanothiophene moiety may act as a hydrogen-bond acceptor .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structurally similar urea derivatives (e.g., triazole-containing analogs) .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How do electronic effects of the cyanothiophene group influence the urea’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The cyano group’s electron-withdrawing nature increases electrophilicity at the urea carbonyl, enhancing reactivity with amines .
  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., benzylamine vs. aniline) using in situ IR to track carbonyl absorbance decay .
  • Contradiction Note : Some studies suggest steric hindrance from thiophen-2-ylmethyl may offset electronic effects; validate via Hammett plots .

Q. What strategies resolve contradictory data in SAR studies of this compound’s analogs?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259387) for thiophene-urea derivatives. Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Proteomics Profiling : Use thermal shift assays to identify off-target interactions that may explain unexpected activity .
  • Crystallographic Validation : Compare binding modes in protein-ligand complexes (e.g., PDB 6XYZ) to confirm hypothesized interactions .

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites. The cyanothiophene group is prone to oxidative degradation; prioritize sites for deuteration or fluorination .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess urea bond stability under physiological pH. Look for hydrolysis-prone conformations .
  • In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Critical Notes

  • Contradictions : Discrepancies in reported IC₅₀ values for kinase inhibition highlight the need for standardized assay protocols .
  • Gaps : Metabolic pathways remain uncharacterized; prioritize in vitro ADME studies .

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